molecular formula C15H15N5O3S B2373224 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide CAS No. 2034375-00-1

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide

Cat. No.: B2373224
CAS No.: 2034375-00-1
M. Wt: 345.38
InChI Key: VCOKDDGNMXVACX-UHFFFAOYSA-N
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Description

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide is a complex organic compound known for its distinctive heterocyclic structures. With a fusion of pyrimidine and thieno[2,3-d]pyrimidine moieties, this compound showcases unique chemical properties making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide typically involves multi-step reactions. Here’s a simplified outline:

  • Formation of Pyrimidine Ring: Starting with 4-methyl-6-oxopyrimidine, the ring is constructed through cyclization reactions using suitable precursors.

  • Introduction of Thieno[2,3-d]pyrimidine Group: The thieno[2,3-d]pyrimidine component is synthesized separately, commonly using a thiophene derivative and nitrogen-containing reagents.

  • Coupling Reaction: Both heterocyclic rings are then coupled through an amide linkage, often requiring the use of coupling agents like EDC or DCC. Industrial Production Methods: Scale-up in an industrial context would demand optimization for yield and purity. Methods involve continuous flow chemistry or the use of solid-phase synthesis to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation, where reagents like potassium permanganate (KMnO4) are used.

  • Reduction: It can be reduced using agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions are common, involving reagents like sodium methoxide (NaOMe). Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), oxygen (O2) under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a metal catalyst.

  • Substitution: Sodium methoxide (NaOMe), pyridine as a solvent. Major Products Formed: Products of these reactions include oxidized derivatives, reduced forms of the original compound, and various substituted analogs depending on the reagents used.

Scientific Research Applications

Chemistry: In organic synthesis, this compound serves as a building block for more complex molecules. Its unique structure allows for derivatization, making it useful in creating new chemical entities. Biology: Potential applications in biochemistry arise from its interaction with biomolecules. It can act as an inhibitor or modulator of specific enzymatic activities. Medicine: Pharmacologically, it holds potential for drug development, possibly targeting specific pathways or receptors due to its structural attributes. Industry: Used in the manufacture of advanced materials or as an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism by which 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide exerts its effects involves binding to molecular targets such as enzymes or receptors. This interaction can inhibit or modify the activity of these targets, impacting biological pathways. For example, its binding to a specific enzyme might block a substrate from accessing the active site, effectively reducing the enzyme's activity.

Comparison with Similar Compounds

  • 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide: Shares a common core structure but lacks the thieno[2,3-d]pyrimidine component.

  • N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide: Contains the thieno[2,3-d]pyrimidine group but not the pyrimidine ring. Uniqueness: The presence of both heterocyclic rings in 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide provides it with distinctive chemical reactivity and biological activity, setting it apart from other related compounds.

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Properties

IUPAC Name

2-(4-methyl-6-oxopyrimidin-1-yl)-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-10-6-13(22)20(8-17-10)7-12(21)16-3-4-19-9-18-14-11(15(19)23)2-5-24-14/h2,5-6,8-9H,3-4,7H2,1H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOKDDGNMXVACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NCCN2C=NC3=C(C2=O)C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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